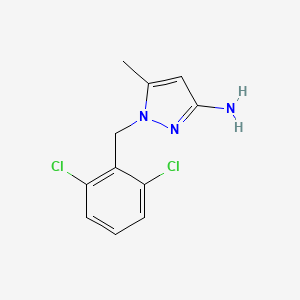

1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Description

1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole-derived compound characterized by a 2,6-dichlorobenzyl substituent at the N1 position and a methyl group at the C5 position. Its molecular formula is C₁₁H₁₂Cl₂N₃, with a molecular weight of 265.14 g/mol (CAS: 925607-55-2) . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving 2,6-dichlorobenzyl halides and pyrazole precursors. Its purity is typically reported at 95% in commercial and research-grade samples, with applications in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3/c1-7-5-11(14)15-16(7)6-8-9(12)3-2-4-10(8)13/h2-5H,6H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQFQKMBUFYKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956440-98-5 | |

| Record name | 1-[(2,6-dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-methyl-1H-pyrazol-3-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The pharmacological and physicochemical properties of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds:

Substitution Patterns on the Benzyl Group

- 1-[(2-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine Molecular formula: C₁₁H₁₂ClN₃ Molecular weight: 221.69 g/mol (CAS: 1004643-62-2) Key difference: A single chlorine atom at the 2-position of the benzyl group instead of 2,6-dichloro substitution.

1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine (hypothetical analog)

- Key difference : Chlorine atoms at the 2- and 4-positions of the benzyl group.

- Inference from : In collagenase inhibitors, 2,4-dichloro substitution yields hydrogen bond lengths of 2.202 Å with Gln215, while 2,6-dichloro analogs form shorter bonds (1.961 Å ) due to optimized spatial alignment . This suggests that 2,6-dichloro substitution may enhance target engagement in enzyme-binding contexts.

Biological Activity

1-(2,6-Dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine includes a dichlorobenzyl group that may enhance its biological activity through various mechanisms. The compound has the following physical properties:

Biological Activity Overview

Research into pyrazole derivatives has revealed a range of biological activities. The following sections summarize key findings related to the biological activity of 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine.

Antitumor Activity

Several studies have reported that pyrazole derivatives exhibit significant antitumor effects. For instance:

- A series of pyrazole derivatives were synthesized and evaluated for their inhibitory activity against BRAF(V600E), EGFR, and other targets associated with cancer proliferation. These studies suggest that structural modifications in pyrazoles can lead to enhanced antitumor activity .

| Compound | Target | IC50 (µM) |

|---|---|---|

| 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine | BRAF(V600E) | TBD |

| Compound X | EGFR | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored:

- In vitro studies demonstrated that certain pyrazoles could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine may possess similar properties .

Antibacterial Activity

Pyrazole compounds are known for their antibacterial properties:

- Recent evaluations indicated that pyrazole derivatives could effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | TBD | 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine |

| Escherichia coli | TBD | 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine |

Study on Anticancer Activity

A study focused on the anticancer efficacy of various pyrazole derivatives including 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine showed promising results in vitro against breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity and was evaluated for potential synergistic effects when combined with doxorubicin.

Study on Antimicrobial Effects

Another investigation assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated that it exhibited bactericidal activity with significant inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-amine and its derivatives?

The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles. For example:

- Step 1 : Condensation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with 2,6-dichlorobenzaldehyde in glacial acetic acid to form a Schiff base intermediate .

- Step 2 : Cyclization under aqueous-alcoholic conditions to yield the core triazolo-thiadiazine scaffold .

- Salt formation : Reacting the carboxylic acid derivative with organic/inorganic bases (e.g., piperidine, morpholine) in water-ethanol mixtures to produce salts .

Key reagents include triethylamine for acid scavenging and dichloromethane as a solvent .

Q. How is the structural identity of this compound confirmed in synthetic studies?

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Antimicrobial testing : Disk diffusion or broth microdilution assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- In vitro cytotoxicity : MTT assays on cancer cell lines to assess IC50 values .

- Enzyme inhibition : Screening against targets like cyclooxygenase (COX) for anti-inflammatory activity .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) studied for this compound?

- Derivatization : Introducing substituents (e.g., methoxy, nitro, or halogen groups) at the pyrazole or benzyl positions .

- Pharmacophore mapping : Computational docking to identify critical binding motifs (e.g., dichlorophenyl group for hydrophobic interactions) .

- Biological profiling : Comparing IC50 values of analogs to correlate substituent effects with activity .

Q. What strategies resolve contradictions in spectroscopic or biological data?

- Cross-validation : Combining NMR, IR, and X-ray crystallography to confirm ambiguous peaks .

- Replication : Reproducing synthesis under controlled conditions (e.g., inert atmosphere, precise stoichiometry) to address batch variability .

- Meta-analysis : Reviewing datasets from multiple studies to identify outliers or trends (e.g., inconsistent solubility reports) .

Q. How are computational tools like SwissADME applied to predict drug-likeness?

- Lipophilicity (LogP) : Calculated to assess membrane permeability (optimal range: 2–3) .

- Solubility (LogS) : Predicted using the ESOL model to guide formulation strategies .

- Pharmacokinetic parameters : Bioavailability radar charts compare the compound’s properties (e.g., polarity, flexibility) against known drugs .

Q. What experimental designs optimize yield and purity during scale-up?

- DoE (Design of Experiments) : Varying temperature, solvent ratios, and catalyst loading to identify optimal conditions .

- Continuous flow chemistry : Reduces side reactions in multi-step syntheses .

- Purification : Gradient elution in column chromatography (hexane:ethyl acetate, 8:2) or recrystallization from ethanol .

Q. How is stability assessed under varying storage conditions?

- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- HPLC stability assays : Monitor peak area reduction over time to calculate half-life .

- Lyophilization : Improves long-term stability of salts by removing water .

Methodological Challenges and Solutions

9. Addressing low solubility in biological assays:

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .

- Salt formation : Sodium or potassium salts improve solubility in polar solvents .

10. Mitigating toxicity in preclinical models:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.